![molecular formula C15H21NO3S B15170841 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine CAS No. 918871-20-2](/img/structure/B15170841.png)
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine is a synthetic organic compound Structurally, it comprises a pyrrolidine ring substituted at the 1-position with a sulfonyl group, which itself is connected to a benzene ring bearing an ethenyl and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine typically involves the following steps:
Formation of the Benzene Derivative: Starting from commercially available 4-hydroxybenzaldehyde, a series of reactions such as alkylation with propan-2-yl bromide under basic conditions yield 4-(propan-2-yl)oxybenzene.
Sulfonation: The compound undergoes sulfonation to introduce the sulfonyl group. This is typically achieved using sulfonyl chloride in the presence of a base.
Formation of the Ethenyl Group: Introduction of the ethenyl group is performed via Heck reaction, involving the reaction of the halogenated benzene derivative with ethene in the presence of a palladium catalyst.
Introduction of Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with 1-pyrrolidine.
Industrial Production Methods: In industrial settings, these synthetic steps are optimized for scale-up, with continuous flow processes and advanced catalytic systems being employed to enhance yield and efficiency. Key considerations include reaction time, temperature control, and purification methods to ensure the quality of the final product.
Analyse Chemischer Reaktionen
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine engages in a variety of chemical reactions:
Types of Reactions
Oxidation: The ethenyl group can undergo oxidation to yield aldehydes or carboxylic acids.
Reduction: The sulfonyl group may be reduced to a thiol group.
Substitution Reactions: The pyrrolidine ring can be substituted with various electrophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts for Substitution: Palladium on carbon (Pd/C), nickel catalysts
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Thiols
Substitution Products: Various electrophilic substitution derivatives
Chemistry
Catalysis: The compound’s sulfonyl group makes it a useful ligand in catalytic processes.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Interaction Studies: Its unique structure allows for the study of protein-ligand interactions.
Enzyme Inhibition: It is researched for potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Diagnostic Tools: Potential use in imaging and diagnostics due to its structural features.
Industry
Material Science: Utilized in the development of new polymers and materials with enhanced properties.
Chemical Manufacturing: Acts as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways
Protein Binding: Interacts with specific proteins, altering their function.
Signal Transduction: Modifies signaling pathways by inhibiting or activating key enzymes.
Cellular Processes: Affects cellular processes such as apoptosis, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine with other similar compounds highlights its unique properties and applications.
Similar Compounds
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrole: Similar structure but different ring system, leading to distinct reactivity and applications.
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}piperidine: Another analogous compound with a different nitrogen-containing ring, offering varied biological activity.
Uniqueness: The specific configuration of the pyrrolidine ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interaction with other molecules, making it a valuable compound for targeted research and industrial applications.
There you go, a comprehensive look at this fascinating compound! What sparked your interest in this particular molecule?
Eigenschaften
CAS-Nummer |
918871-20-2 |
|---|---|
Molekularformel |
C15H21NO3S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H21NO3S/c1-4-13-11-14(7-8-15(13)19-12(2)3)20(17,18)16-9-5-6-10-16/h4,7-8,11-12H,1,5-6,9-10H2,2-3H3 |
InChI-Schlüssel |
ZZADDZAPFFQWCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
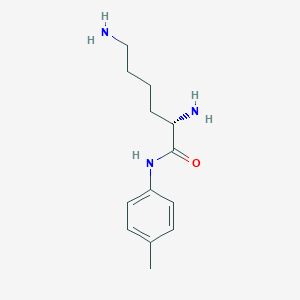
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
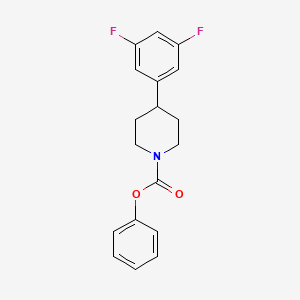
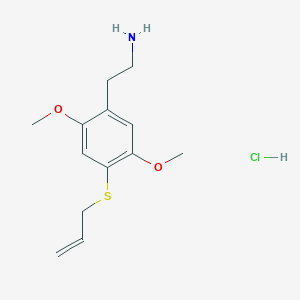
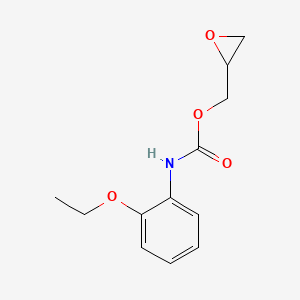
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
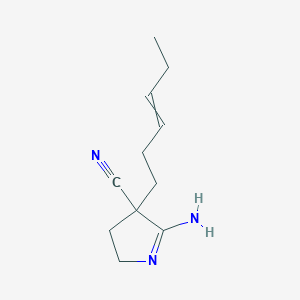
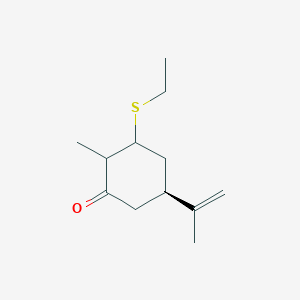
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
